Cas no 2186640-06-0 (4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole)

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole is a boronic ester derivative of an oxazole heterocycle, commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group enhances stability and handling under ambient conditions while maintaining reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where the oxazole scaffold contributes to bioactive molecule design. Its compatibility with a wide range of functional groups and mild reaction conditions makes it a practical choice for constructing complex molecular architectures. The product is typically supplied with high purity to ensure consistent performance in synthetic applications.
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole structure
2186640-06-0 structure
Product name:4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
CAS No:2186640-06-0
MF:C10H16BNO3
MW:209.049942970276
MDL:MFCD32632496
CID:4776801

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
    • SB35477
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
    • MDL: MFCD32632496
    • Inchi: 1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
    • InChI Key: UWQYMGROHBJEED-UHFFFAOYSA-N
    • SMILES: O1B(C2=C(C)N=CO2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Topological Polar Surface Area: 44.5

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D968178-1g
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 95%
1g
$1545 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0290P-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 96%
100mg
1848.73CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0290P-1g
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 96%
1g
¥13098.42 2025-01-21
eNovation Chemicals LLC
D968178-50mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 95%
50mg
$340 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0290P-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 96%
250mg
¥6977.66 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0290P-50mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 96%
50mg
¥4354.48 2025-01-21
Ambeed
A1273931-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
2186640-06-0 95%
250mg
$880.0 2025-03-05
Chemenu
CM770932-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 95%+
250mg
$869 2024-07-18
Ambeed
A1273931-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
2186640-06-0 95%
100mg
$660.0 2025-03-05
Chemenu
CM770932-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
2186640-06-0 95%+
100mg
$578 2024-07-18

Additional information on 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole

Professional Introduction to 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole (CAS No. 2186640-06-0)

4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number CAS No. 2186640-06-0, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a boronic ester group and an oxazole ring, make it a valuable building block for the development of novel therapeutic agents.

The compound's structure incorporates a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl moiety, which is a highly stable boronic ester derivative. This group is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone technique in modern synthetic organic chemistry. The oxazole ring further enhances its utility by providing a rigid heterocyclic framework that can be modified to introduce various pharmacophores.

In recent years, there has been a surge in research focused on the development of new pharmaceuticals using boronic acid derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The stability and reactivity of boronic esters make them ideal candidates for drug discovery programs. Specifically, 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole has been explored as a precursor in the synthesis of small-molecule inhibitors targeting specific biological pathways.

One of the most compelling applications of this compound is in the development of targeted cancer therapies. Oxazole derivatives have demonstrated anti-proliferative properties by interfering with critical cellular processes such as DNA replication and transcription. The boronic ester functionality allows for further functionalization via cross-coupling reactions, enabling the creation of highly specific inhibitors that can selectively target cancer cells while minimizing side effects.

Recent studies have highlighted the potential of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are often overexpressed in cancer cells. By designing molecules that can inhibit these kinases effectively, researchers aim to disrupt abnormal signaling cascades that drive tumor growth and progression. The oxazole ring provides a scaffold that can be modified to enhance binding affinity and selectivity against specific kinase targets.

The compound's utility extends beyond oncology; it has also been investigated for its potential in treating infectious diseases. Boronic acid derivatives have shown activity against various pathogens by inhibiting essential metabolic enzymes or interfering with bacterial cell wall synthesis. The structural versatility of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole allows chemists to tailor its properties for different therapeutic applications.

In addition to its pharmaceutical applications, this compound has been explored in materials science and catalysis. The boronic ester group can participate in metal-catalyzed reactions that are used to synthesize complex organic molecules and polymers. These reactions are fundamental to the development of advanced materials with unique properties such as high thermal stability and mechanical strength.

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions are employed to construct the desired molecular framework efficiently. The use of high-purity starting materials and optimized reaction conditions ensures high yields and minimal byproduct formation.

The growing interest in this compound underscores its importance as a versatile building block in synthetic chemistry. Researchers continue to explore new ways to leverage its unique properties for developing innovative solutions in medicine and materials science. As our understanding of molecular interactions deepens,the potential applications for CAS No. 2186640-06-0 are likely to expand further,driving advancements across multiple scientific disciplines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2186640-06-0)4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole
A1031855
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):356.0/536.0/1240.0